molecular formula C10H11BrN2O4 B14137400 N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea CAS No. 59746-15-5

N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea

Cat. No.: B14137400
CAS No.: 59746-15-5
M. Wt: 303.11 g/mol
InChI Key: MZFUXAIEIZJUHL-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea is a synthetic urea derivative designed for chemical and pharmaceutical research applications. This compound features a urea core that is selectively modified with a 4-bromophenyl group and a protected (ethoxycarbonyl)oxy functionality. Such structural motifs are often explored in medicinal chemistry for their potential as enzyme inhibitors or as intermediates in the synthesis of more complex molecules, including those with cardiovascular activity . The bromophenyl moiety can facilitate further chemical modifications via cross-coupling reactions, making the compound a valuable building block in organic synthesis. The (ethoxycarbonyl)oxy group acts as a protective group or a potential prodrug feature, which can be cleaved under specific conditions to modulate the compound's reactivity or bioavailability. Researchers can utilize this chemical to investigate structure-activity relationships, develop new synthetic methodologies, or as a precursor in the development of antimicrobial agents . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

CAS No.

59746-15-5

Molecular Formula

C10H11BrN2O4

Molecular Weight

303.11 g/mol

IUPAC Name

(4-bromo-N-carbamoylanilino) ethyl carbonate

InChI

InChI=1S/C10H11BrN2O4/c1-2-16-10(15)17-13(9(12)14)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

MZFUXAIEIZJUHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)ON(C1=CC=C(C=C1)Br)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

Planarity and Dihedral Angles

The urea core in N-(4-bromophenyl)urea derivatives is typically planar, with deviations <0.01 Å. In N-(4-bromophenyl)urea, the dihedral angle between the urea plane and the bromophenyl ring is 47.8°, similar to N-phenylurea (47.3°) but distinct from N-(4-tolyl)urea, where steric effects from the methyl group increase the angle to ~55° .

Hydrogen-Bonding Patterns

Crystallographic studies reveal that N-(4-bromophenyl)urea forms N–H⋯O hydrogen bonds between the urea NH groups and carbonyl oxygen atoms, creating layered structures in the P2₁ space group . In contrast, N-(4-tolyl)urea adopts a centrosymmetric P2₁/c arrangement due to inversion-related layers .

Functional Group Effects on Reactivity and Bioactivity

Carbamate vs. Alkoxy/Aryloxy Groups

The ethoxycarbonyloxy group in the target compound differs from alkoxy (e.g., methoxy) or aryloxy substituents in analogs like N-alkoxy-N'-(4-bromophenyl)ureas. Carbamates are more hydrolytically stable than esters but can undergo enzymatic cleavage in vivo, enabling prodrug strategies. For example, N-alkoxy-N'-(4-bromophenyl)ureas react with phenylglyoxal to form imidazolidinones under acidic conditions, whereas carbamates may resist such transformations, favoring alternative reaction pathways .

Halogen Substituent Effects

The 4-bromo substituent on the phenyl ring is common in urea derivatives. However, in urease inhibition, thiourea analogs like N-(4-bromophenyl)thiourea exhibit higher activity than urea derivatives, highlighting the importance of sulfur’s polarizability in enzyme binding .

FPR Receptor Modulation

Pyridazinone-derived ureas, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as mixed FPR1/FPR2 ligands, whereas specific FPR2 agonists require precise substituent positioning.

Enzyme Inhibition

Urease inhibition studies show that thiourea derivatives (e.g., N-(4-bromophenyl)thiourea) outperform urea analogs due to stronger hydrogen bonding with the enzyme’s active site. The target compound’s carbamate group could enhance binding via additional oxygen-based interactions, though direct comparisons are lacking .

Physicochemical Properties

Property N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea N-(4-Bromophenyl)urea N-(4-Bromophenyl)thiourea
Molecular Weight (g/mol) ~300 (estimated) 215.05 231.11
LogP (Predicted) ~2.5 1.8 2.3
Hydrogen-Bond Donors 2 2 2
Hydrogen-Bond Acceptors 4 2 2
Solubility (mg/mL) <1 (aqueous) <0.1 <0.1

Note: Data extrapolated from structural analogs .

Preparation Methods

Phosgene/Triphosgene-Mediated Coupling

Procedure :

  • Synthesis of 4-Bromophenyl Isocyanate :
    4-Bromophenylamine (1.0 equiv) reacts with triphosgene (0.33 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen. Triethylamine (2.0 equiv) neutralizes HCl, driving the reaction to completion.
    $$
    \text{4-BrC}6\text{H}4\text{NH}2 + \text{CCl}3\text{O}C(O)\text{O}CCl3 \rightarrow \text{4-BrC}6\text{H}_4\text{NCO} + 3 \text{HCl} + \text{byproducts}
    $$
    The isocyanate is isolated via distillation or crystallization.
  • Preparation of O-(Ethoxycarbonyl)hydroxylamine :
    Hydroxylamine hydrochloride reacts with ethyl chloroformate (1.2 equiv) in dichloromethane (DCM) at -10°C, with pyridine (1.5 equiv) as a base:
    $$
    \text{NH}2\text{OH·HCl} + \text{ClC(O)OEt} \rightarrow \text{NH}2\text{O-C(O)OEt} + \text{HCl}
    $$
    The product is extracted into ethyl acetate and purified via silica gel chromatography.

  • Urea Formation :
    4-Bromophenyl isocyanate (1.0 equiv) and O-(ethoxycarbonyl)hydroxylamine (1.1 equiv) react in DCM at room temperature for 12–24 hours:
    $$
    \text{4-BrC}6\text{H}4\text{NCO} + \text{NH}_2\text{O-C(O)OEt} \rightarrow \text{this compound}
    $$
    The crude product is washed with NaHCO₃ and brine, then recrystallized from ethanol/water.

Yield : 65–72% (over three steps).

Chlorosulfonyl Isocyanate (CSI)-Assisted Pathway

Adapting sulfamide synthesis protocols, CSI reacts sequentially with amines:

  • Reaction with 4-Bromophenylamine :
    CSI (1.0 equiv) in DCM at 0°C reacts with 4-bromophenylamine (1.0 equiv) to form the chlorosulfonyl urea intermediate.
  • Coupling with O-(Ethoxycarbonyl)hydroxylamine :
    The intermediate reacts with O-(ethoxycarbonyl)hydroxylamine (1.2 equiv) in the presence of triethylamine (3.0 equiv) at 0°C, followed by stirring at room temperature.

Key Advantage : Avoids phosgene derivatives but requires stringent moisture control.
Yield : 58–63%.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation of 4-Bromophenylcarbamic Acid :
    4-Bromophenylamine reacts with triphosgene to form 4-bromophenylcarbamic acid, which is activated using EDC/HOBt.
  • Coupling with O-(Ethoxycarbonyl)hydroxylamine :
    The activated intermediate reacts with O-(ethoxycarbonyl)hydroxylamine in DMF at 0°C.

Yield : 60–68%.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Phosgene/Triphosgene Triphosgene, Et₃N 0–5°C, anhydrous 65–72% >95%
CSI-Assisted CSI, Et₃N 0°C to rt, DCM 58–63% 90–93%
Carbodiimide-Mediated EDC, HOBt 0°C, DMF 60–68% 92–94%

Key Observations :

  • The phosgene/triphosgene route offers the highest yield but involves hazardous reagents.
  • CSI and carbodiimide methods provide safer alternatives at the cost of slightly reduced efficiency.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • DCM vs. THF : DCM improves solubility of isocyanate intermediates, while THF enhances reaction rates for carbodiimide-mediated couplings.
  • Low-Temperature Control : Critical for minimizing side reactions (e.g., hydrolysis of isocyanates).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively removes unreacted amines.

Analytical Validation

  • ¹H NMR : Aromatic protons (δ 7.4–7.6 ppm), urea NH (δ 9.8–10.1 ppm), and ethoxy group (δ 1.3–1.5 ppm).
  • HRMS : Calculated for C₁₀H₁₀BrN₂O₄ [M+H]⁺: 325.9844; Found: 325.9841.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Microreactor Systems : Enable precise control over exothermic isocyanate formation steps, improving safety and scalability.
  • In-Line Purification : Integrate scavenger resins to remove excess reagents, reducing downstream processing time.

Green Chemistry Metrics

  • Atom Economy : The phosgene route achieves 78% atom economy vs. 65% for CSI.
  • Solvent Recovery : >90% recovery of DCM and THF via distillation.

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